molecular formula C13H14N2 B1347015 3-Phenyl-4,5,6,7-tetrahydro-1h-indazole CAS No. 28748-99-4

3-Phenyl-4,5,6,7-tetrahydro-1h-indazole

Cat. No.: B1347015
CAS No.: 28748-99-4
M. Wt: 198.26 g/mol
InChI Key: HZICBKDUOSCVSH-UHFFFAOYSA-N
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Description

3-Phenyl-4,5,6,7-tetrahydro-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Biochemical Analysis

Biochemical Properties

3-Phenyl-4,5,6,7-tetrahydro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory process . This interaction reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) . Additionally, this compound has shown potential in inhibiting the growth of certain cancer cell lines by interacting with specific proteins involved in cell proliferation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit cell growth in colon and melanoma cell lines by affecting the G0-G1 phase of the cell cycle . This compound also impacts cell signaling pathways involved in inflammation and cancer progression .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits COX-2, leading to a decrease in the production of inflammatory mediators . Additionally, it interacts with proteins involved in cell cycle regulation, thereby inhibiting cell proliferation . The compound also affects gene expression by modulating the activity of transcription factors involved in inflammation and cancer .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound has been found to be relatively stable, with minimal degradation over extended periods . Long-term studies have shown that it can maintain its inhibitory effects on COX-2 and other targets, leading to sustained anti-inflammatory and anticancer activities .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-inflammatory and anticancer activities without notable adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and liver toxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s metabolism can affect its bioavailability and efficacy, making it crucial to understand these pathways for effective drug development .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, affecting its therapeutic efficacy . Understanding these transport mechanisms is essential for optimizing the delivery of this compound in clinical settings .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can influence the compound’s interactions with its targets and its overall therapeutic effects .

Preparation Methods

The synthesis of 3-Phenyl-4,5,6,7-tetrahydro-1H-indazole typically involves the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to produce the desired indazole derivative . Industrial production methods often utilize microwave-assisted synthesis, which offers a clean and efficient route with short reaction times and the use of green solvents like ethanol .

Chemical Reactions Analysis

3-Phenyl-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:

Scientific Research Applications

3-Phenyl-4,5,6,7-tetrahydro-1H-indazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

3-Phenyl-4,5,6,7-tetrahydro-1H-indazole can be compared with other indazole derivatives such as:

Properties

IUPAC Name

3-phenyl-4,5,6,7-tetrahydro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15-13/h1-3,6-7H,4-5,8-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZICBKDUOSCVSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182928
Record name 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28748-99-4
Record name 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28748-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028748994
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5,6,7-Tetrahydro-3-phenyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-tetrahydro-3-phenyl-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.708
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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